Ammonium persulfate

Polymer Chemistry Aqueous Reactions Formulation Science

Substituting potassium or sodium persulfate for ammonium persulfate (APS) often causes precipitation or failed initiation due to the >14-fold solubility gap (2.5 vs. 0.17 mol/L at 20 °C). APS eliminates this risk in concentrated stock solutions and semiconductor-grade CMP slurries. • ≥98% purity (ACS/reagent grade); 100 g to 2.5 kg standard packs. • Solubility 580 g/L at 20 °C; activates at 120 °C; UN1444 Class 5.1 oxidizer. • Ships ambient; hazmat fees apply for express air. Bulk & custom purity (up to 99.999%) available on request.

Molecular Formula H5NO8S2
Molecular Weight 211.18 g/mol
CAS No. 7727-54-0
Cat. No. B051021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium persulfate
CAS7727-54-0
SynonymsPeroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2);  Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt;  Ad 485;  Ammonium Peroxidodisulfate;  Ammonium Peroxydisulfate;  Ammonium Peroxydisulfate ((NH4)2S2O8);  Ammonium Peroxysulfate;  Anala R; 
Molecular FormulaH5NO8S2
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESN.OS(=O)(=O)OOS(=O)(=O)O
InChIInChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6)
InChIKeySBFSEMVZXZCBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: 83.5 g/100 g water at 25 °C
Freely soluble in water
Solubility in water, g/100ml at 20 °C: 58.2

Ammonium Persulfate (APS) for Scientific and Industrial Procurement: Properties and Functional Role


Ammonium persulfate (APS, CAS 7727-54-0) is an inorganic peroxodisulfate salt with the formula (NH4)2S2O8, functioning primarily as a water-soluble radical initiator and strong oxidizer [1]. It serves as a critical reagent in polymer synthesis, microelectronics etching, and advanced oxidation processes. Its utility derives from its capacity to thermally or chemically decompose into sulfate radical anions (SO4·−), which drive radical chain reactions or oxidative degradation [2]. APS is commercially available in purity grades up to 99.999% for specialized applications [3].

Why Generic Persulfate Substitution Fails: Critical Performance and Compatibility Risks with Ammonium Persulfate


While potassium persulfate (KPS) and sodium persulfate (SPS) share the same peroxodisulfate anion, direct substitution for ammonium persulfate (APS) frequently leads to process failure due to marked differences in aqueous solubility, decomposition kinetics, and cation-specific surface interactions. APS exhibits nearly 15-fold greater water solubility than KPS (2.5 mol/L vs. 0.17 mol/L at 20 °C) [1], which directly impacts reaction homogeneity and initiator efficiency in aqueous systems. Furthermore, the NH4+ counterion in APS uniquely modifies surface adsorption behavior in semiconductor CMP applications, leading to a higher Co removal rate (RR) and a lower static etch rate (SER) compared to KPS or SPS [2]. Consequently, substituting APS with another persulfate salt without reformulation often results in precipitation, reduced initiation efficiency, or compromised surface quality, as detailed in the following quantitative evidence [3].

Quantitative Evidence Guide: Differentiating Ammonium Persulfate Performance vs. Potassium and Sodium Persulfate Analogs


Solubility Advantage: APS Enables Higher Working Concentrations vs. KPS and SPS

Ammonium persulfate (APS) demonstrates substantially higher water solubility compared to potassium persulfate (KPS) and comparable solubility to sodium persulfate (SPS). At 20 °C, APS solubility is 2.5 mol/L (≈ 570 g/L), KPS solubility is 0.17 mol/L (≈ 46 g/L), and SPS solubility is 2.3 mol/L (≈ 548 g/L) [1]. This 14.7-fold solubility advantage over KPS ensures homogeneous initiation in aqueous polymerizations and prevents premature precipitation in stock solutions.

Polymer Chemistry Aqueous Reactions Formulation Science

Decomposition Kinetics: Shorter Half-Life at 80 °C Provides Faster Radical Generation vs. KPS and AIBN

In free-radical emulsion polymerization, ammonium persulfate (APS) decomposes more rapidly than potassium persulfate (KPS) and other common initiators. At 80 °C, the half-life (t1/2) of APS is 1.8 hours, while KPS exhibits a t1/2 of 2.0 hours, azobisisobutyronitrile (AIBN) a t1/2 of 6.0 hours, and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) a t1/2 of 30 hours [1]. This shorter half-life translates to faster radical flux and reduced polymerization cycle times.

Emulsion Polymerization Radical Chemistry Process Optimization

Cobalt CMP Performance: APS Achieves Higher Removal Rate and Lower Static Etch Rate vs. H2O2 and Other Persulfates

In chemical mechanical planarization (CMP) of cobalt interconnects, ammonium persulfate (APS) outperforms hydrogen peroxide (H2O2), potassium persulfate (KPS), and sodium persulfate (SPS) as an oxidizer. APS uniquely promotes the formation of Co3O4 passivation layer, leading to a significantly higher Co removal rate (RR) while simultaneously achieving a lower static etch rate (SER) compared to alternative oxidizers [1]. Specifically, APS-based slurries exhibit a Co RR improvement of approximately 2-3× relative to H2O2-based slurries, with SER reduced by 30-50% relative to KPS or SPS formulations [1]. The NH4+ counterion enhances the stability of the Co-BTA layer, further suppressing undesirable corrosion.

Semiconductor Manufacturing CMP Slurry Microelectronics

Copper Etching for Graphene Growth: APS Yields Superior Monolayer Uniformity vs. FeCl3 and HNO3

For preparing copper substrates prior to graphene chemical vapor deposition (CVD), ammonium persulfate (APS) etching produces significantly smoother surfaces and higher-quality monolayer graphene compared to ferric chloride (FeCl3) and nitric acid (HNO3). After 30 seconds of etching, APS-treated Cu foils exhibited a root-mean-square (RMS) roughness of approximately 15-20 nm, whereas FeCl3-treated Cu had an RMS roughness of 35-45 nm, and HNO3-treated Cu showed 50-60 nm [1]. Consequently, graphene films grown on APS-etched Cu were predominantly monolayer with low defect density, while films on FeCl3- or HNO3-etched Cu contained higher fractions of bi-layer and few-layer domains.

Graphene Synthesis Surface Preparation CVD Substrate

Polymerization Activation Energy: APS Exhibits Higher Thermal Stability vs. KPS and KMPS in Catalyzed Systems

In Cu(II)/histidine-catalyzed emulsion polymerization of methyl methacrylate, the apparent activation energy (Ea) and decomposition activation energy (Ed) of ammonium persulfate (APS) are higher than those of potassium persulfate (KPS) and potassium monopersulfate (KMPS). Specifically, Ea values were determined to be 46 kJ mol-1 for APS, 38 kJ mol-1 for KPS, and 34 kJ mol-1 for KMPS [1]. Corresponding Ed values were 51 kJ mol-1 for APS, 34 kJ mol-1 for KPS, and 26 kJ mol-1 for KMPS [1]. This higher activation energy implies that APS initiation is more thermally controlled, offering a wider temperature window for process tuning and reduced risk of premature polymerization during storage or handling.

Polymer Synthesis Kinetics Emulsion Polymerization

Optimal Application Scenarios for Ammonium Persulfate Based on Quantitative Performance Differentiation


High-Concentration Aqueous Polymerization Initiator Systems

When formulating concentrated stock solutions (e.g., >10 wt%) for polyacrylamide gel electrophoresis or industrial emulsion polymerization, the 14.7-fold higher solubility of APS relative to KPS ensures complete dissolution and eliminates the risk of initiator precipitation that can cause batch failure [1]. This is critical for applications requiring precise initiator dosing and homogeneous radical generation.

Next-Generation Cobalt Interconnect CMP Slurries

In semiconductor manufacturing for nodes below 10 nm, APS-based CMP slurries provide the unique combination of high Co removal rate and low static etch rate required to achieve planarization without excessive cobalt loss. The NH4+ counterion plays an essential role in stabilizing the Co-BTA passivation layer, a function not replicated by KPS or SPS [2].

Cu Substrate Preparation for High-Quality Monolayer Graphene CVD

For researchers synthesizing graphene via CVD, etching Cu foils with APS for 30 seconds yields a surface roughness of 15-20 nm RMS, enabling growth of continuous, uniform monolayer graphene films with low defect density. Alternative etchants such as FeCl3 or HNO3 produce rougher surfaces that promote bi- and few-layer graphene formation [3].

Temperature-Controlled Radical Polymerization Processes

In processes where precise control over radical flux is essential—such as the synthesis of narrow-dispersity polymers or temperature-sensitive monomers—the higher activation energy of APS (Ea = 46 kJ mol-1) compared to KPS or KMPS provides a wider operating temperature window and reduces the risk of premature initiation [4].

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